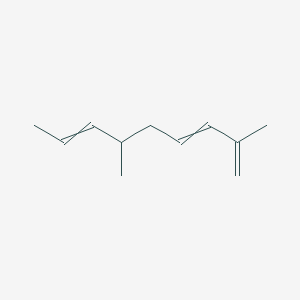
2,2',3',4,5,6'-Hexachloro-3-(methanesulfonyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a methanesulfonyl group, making it a subject of study in environmental chemistry, toxicology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its role as a pollutant.
Toxicology: Investigated for its toxic effects on living organisms, including its potential as an endocrine disruptor.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Studies: Examined for its interactions with biological systems, including its effects on enzyme activity and cellular processes.
Wirkmechanismus
The mechanism of action of 2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate or inhibit specific enzymes and receptors, disrupting normal cellular functions. It may also interfere with hormone signaling pathways, leading to endocrine disruption. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated Biphenyls (PCBs): A group of related compounds with varying degrees of chlorination.
Chlorinated Diphenyl Ethers: Compounds with similar structures but different functional groups.
Methanesulfonyl Chloride Derivatives: Compounds with the methanesulfonyl group attached to different aromatic systems.
Uniqueness
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl is unique due to its specific arrangement of chlorine atoms and the presence of the methanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
167875-10-7 |
|---|---|
Molekularformel |
C13H6Cl6O2S |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
1,2,4-trichloro-3-methylsulfonyl-5-(2,3,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)5(4-8(16)12(13)19)9-6(14)2-3-7(15)11(9)18/h2-4H,1H3 |
InChI-Schlüssel |
ZVOBSXWJTZGRES-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)

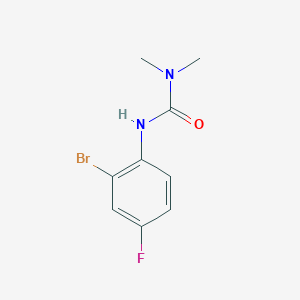
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

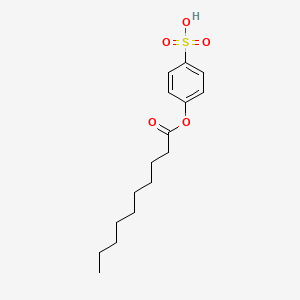
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)

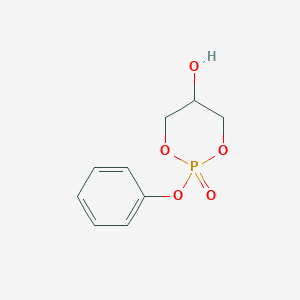
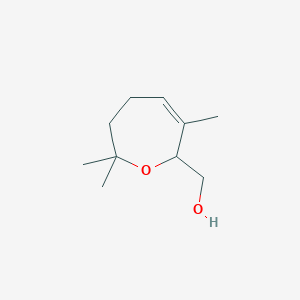


![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
